molecular formula C18H21Cl3N2O B11700010 N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]hexanamide

N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]hexanamide

Cat. No.: B11700010
M. Wt: 387.7 g/mol
InChI Key: KLOHAWSOQRAXGS-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]hexanamide is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring, a trichloromethyl group, and a hexanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]hexanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of naphthylamine with trichloroacetaldehyde to form an intermediate compound.

    Amidation: The intermediate is then reacted with hexanoyl chloride in the presence of a base such as pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:

    Batch Processing: Utilizing large reactors to carry out the reactions in batches.

    Continuous Flow Processing: Implementing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]hexanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]hexanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity and influencing cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl)propionamide
  • 4-methoxy-N-(2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl)benzamide
  • 2-phenyl-N-(2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl)acetamide

Uniqueness

N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]hexanamide is unique due to its specific structural features, such as the presence of a hexanamide moiety and the position of the naphthylamine group

Properties

Molecular Formula

C18H21Cl3N2O

Molecular Weight

387.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]hexanamide

InChI

InChI=1S/C18H21Cl3N2O/c1-2-3-4-12-16(24)23-17(18(19,20)21)22-15-11-7-9-13-8-5-6-10-14(13)15/h5-11,17,22H,2-4,12H2,1H3,(H,23,24)

InChI Key

KLOHAWSOQRAXGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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